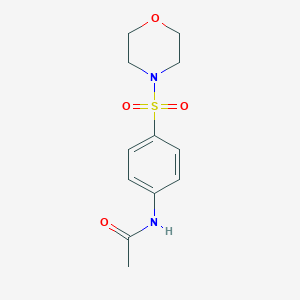

N-(4-(Morpholinosulfonyl)phenyl)acetamide

Description

Contextualization within Sulfonamide-Acetamide Hybrid Systems

N-(4-(Morpholinosulfonyl)phenyl)acetamide is a prime example of a sulfonamide-acetamide hybrid system. This class of compounds is characterized by the presence of both a sulfonamide (-SO2NH-) and an acetamide (B32628) (-NHCOCH3) functional group. nih.govsemanticscholar.org The strategic combination of these two pharmacophores is a promising approach in drug discovery, as it can yield molecules with enhanced or novel biological activities. nih.govresearchgate.net

Sulfonamides are a well-established class of compounds known for a wide spectrum of therapeutic applications, including antibacterial, diuretic, hypoglycemic, and anticancer activities. nih.govresearchgate.net Similarly, the acetamide moiety is a common feature in many clinically prescribed drugs, contributing to their therapeutic potential in treating infections, convulsions, pain, and inflammation. nih.govsemanticscholar.org The hybridization of these two moieties aims to create synergistic effects or multi-target agents, a strategy increasingly employed in medicinal chemistry to develop more effective therapies. researchgate.netmdpi.com Research has shown that conjugating sulfonamides with acetamide fragments can lead to compounds with significant antimicrobial and anticancer properties. d-nb.info

Significance in Medicinal Chemistry Scaffold Design

The molecular architecture of this compound serves as a valuable scaffold in medicinal chemistry. A scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The unique arrangement of the phenyl ring, acetamide group, and the morpholinosulfonyl unit in this compound provides a versatile template for designing new therapeutic agents. ontosight.ai

The morpholine (B109124) ring, a saturated heterocycle, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The sulfonamide linker provides a key interaction point with biological targets, while the acetamide group can also be crucial for receptor binding. ontosight.ai The combination of these structural features makes this scaffold particularly attractive for targeting various disease models. semanticscholar.org Its utility is demonstrated in the development of inhibitors for enzymes like urease and dihydrofolate reductase (DHFR), where the scaffold allows for systematic modifications to optimize potency and selectivity. nih.govd-nb.info

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound and its analogs is multifaceted, exploring a range of potential therapeutic applications. Key areas of investigation include its potential as an anticancer, antimicrobial, and antioxidant agent.

One significant research trajectory focuses on the development of derivatives as dihydrofolate reductase (DHFR) inhibitors. d-nb.infobohrium.com DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition can disrupt cell proliferation, making it an important target for both anticancer and antimicrobial therapies. d-nb.info Studies have explored how modifications to the this compound scaffold affect DHFR inhibition and subsequent cytotoxic activity against cancer cell lines. d-nb.infobohrium.com For instance, a study on related derivatives demonstrated notable cytotoxic activity against human lung (A-549) and breast (MCF-7) carcinoma cell lines. d-nb.info

Another area of active research is the evaluation of antioxidant properties. A series of acetamidosulfonamide derivatives, including this compound, were synthesized and investigated for their radical scavenging and superoxide (B77818) dismutase (SOD) activities. researchgate.netnih.gov Such studies are crucial for developing agents that can combat oxidative stress, a condition implicated in numerous diseases.

Furthermore, the core scaffold is being utilized to create novel enzyme inhibitors, such as urease inhibitors. nih.govresearchgate.net Urease is an enzyme that plays a role in pathologies associated with certain bacterial infections. By conjugating the sulfonamide portion of the scaffold with molecules like ibuprofen (B1674241) and flurbiprofen, researchers have created potent urease inhibitors, demonstrating the versatility of the acetamide-sulfonamide framework. nih.govmdpi.com

Interactive Data Table: Research on Analogs of this compound

| Compound Type/Analog | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides | Anticancer (DHFR Inhibition) | Exhibited cytotoxic activity against A-549 and MCF-7 cancer cell lines. | d-nb.info |

| Acetamidosulfonamide derivatives | Antioxidant Activity | Compounds showed potent radical scavenging and superoxide dismutase (SOD) activities. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVGZFWJCRPWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176014 | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-69-7 | |

| Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(4-morpholinylsulphonyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBL5FSA93L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N 4 Morpholinosulfonyl Phenyl Acetamide and Its Precursors

Synthetic Routes to N-(4-(Morpholinosulfonyl)phenyl)acetamide Core Structure

The construction of the this compound core structure is typically achieved through multi-step condensation approaches that build the molecule sequentially. These methods offer flexibility in introducing the morpholine (B109124) and acetamide (B32628) groups onto the central phenylsulfonyl scaffold.

Multi-Step Condensation Approaches

A common strategy for the synthesis of this compound begins with a readily available starting material, such as aniline (B41778). The synthesis proceeds through the formation of an acetanilide (B955) intermediate, followed by chlorosulfonylation and subsequent reaction with morpholine. organic-chemistry.org

One reported pathway involves the following key transformations organic-chemistry.org:

Acetylation of Aniline: Aniline is first acetylated to form N-phenylacetamide (acetanilide). This is a standard protection step for the amino group.

Chlorosulfonylation: The resulting N-phenylacetamide is then reacted with chlorosulfonic acid. This introduces the sulfonyl chloride group at the para position of the phenyl ring, yielding 4-(acetylamino)benzenesulfonyl chloride.

Sulfonamide Formation: The final step is the condensation of 4-(acetylamino)benzenesulfonyl chloride with morpholine. This reaction forms the desired sulfonamide linkage, producing this compound.

Another approach involves the initial synthesis of a sulfonamide derivative which is then further functionalized. For instance, a sulfonamide can be synthesized from 4-acetamidobenzenesulfonyl chloride and piperazine (B1678402), followed by further reactions. princeton.edu

The following table summarizes a typical multi-step condensation approach:

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Aniline, Acetic Anhydride | Glacial Acetic Acid, Sodium Acetate, Room Temperature | N-Phenylacetamide | 90% organic-chemistry.org |

| 2 | N-Phenylacetamide | Chlorosulfonic Acid, 60°C | 4-(Acetylamino)benzenesulfonyl chloride | 85% organic-chemistry.org |

| 3 | 4-(Acetylamino)benzenesulfonyl chloride, Morpholine | Methylene (B1212753) Chloride, Room Temperature | This compound | 73% princeton.edu |

Precursor Synthesis: 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide Generation

The generation of 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide is a crucial step for creating derivatives of the parent compound. This precursor allows for the introduction of various substituents through nucleophilic substitution of the chloro group.

The synthesis of this precursor typically starts from the already formed this compound or its corresponding aniline derivative. A common method involves the reaction of the appropriate aniline with chloroacetyl chloride. nih.gov For example, 2-morpholinoaniline (B1348958) can be reacted with chloroacetyl chloride in dichloroethane to yield N1-(2-morpholinophenyl)-2-chloroacetamide. ijres.org

A general procedure for the synthesis of related 2-chloro-N-arylacetamides involves the treatment of an aromatic amine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or in a solvent such as toluene. mdpi.comijpsr.info The reaction is typically carried out at a low temperature, such as in an ice bath, to control the reactivity of the chloroacetyl chloride. mdpi.com

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide has been reported by reacting sulfanilamide (B372717) with 2-chloroethanoyl chloride in tetrahydrofuran (B95107) (THF) at a reduced temperature of 258 K for 4 hours. nih.gov This method yielded the desired product in 70% yield after purification. nih.gov

Intermediate Derivatization Pathways

Intermediate derivatization is a key strategy for creating a library of compounds based on the this compound scaffold. These derivatization pathways often exploit the reactivity of key functional groups within the molecule.

One common pathway involves the hydrolysis of the acetamide group of N-(4-(thiomorpholin-4-ylsulfonyl)phenyl)acetamide to the corresponding aniline, 4-(thiomorpholin-4-ylsulfonyl)aniline. organic-chemistry.org This aniline intermediate can then be reacted with various anhydrides to form different imide derivatives. organic-chemistry.org

Another significant derivatization pathway utilizes the reactivity of the chloroacetamide precursor, 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide. The chlorine atom in this intermediate is a good leaving group and can be readily displaced by various nucleophiles. For example, it can be reacted with different aryl amines to produce a range of 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides. acs.org This reaction is often carried out by refluxing the chloroacetamide derivative with the desired arylamine in a solvent like absolute ethanol. acs.org

Furthermore, intermediates can be derivatized through reactions such as the Vilsmeier-Haack reaction, where acetanilide derivatives are cyclized using phosphorus oxychloride and dimethylformamide to yield 2-chloroquinoline-3-carbaldehyde (B1585622) compounds. researcher.life These can then be further reacted to form pyrazolo[3,4-b]quinolines. researcher.life

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthetic yield and purity of this compound is essential for efficient production. This can be achieved by carefully controlling reaction conditions and employing effective purification techniques.

Key parameters for optimization include:

Reaction Temperature: The temperature can significantly affect the reaction rate and the formation of byproducts. For example, the chlorosulfonylation of N-phenylacetamide is typically carried out at a controlled temperature of 60°C. organic-chemistry.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid degradation of the product. organic-chemistry.orgmdpi.com

pH Control: In reactions involving amines, controlling the pH is important. For instance, in the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide, the pH was maintained at 8-10 using a 3% sodium carbonate solution to achieve maximum yield. nih.gov

Purification Methods: Recrystallization is a common method for purifying the final product and intermediates. nih.govmdpi.com For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be recrystallized from water. nih.gov Column chromatography is another effective technique for purifying derivatives. nih.gov

The following table highlights some optimization parameters from the literature for related syntheses:

| Reaction | Parameter Optimized | Condition | Outcome |

| Sulfonamide Synthesis | pH | Maintained at 8-10 | Maximum yield nih.gov |

| Sulfonamide Synthesis | Purification | Recrystallization from methanol/ethyl acetate | Pure product nih.gov |

| Chloroacetylation | Temperature | Cooled in an ice bath | Controlled reaction mdpi.com |

Considerations for Scalable Production Techniques

The transition from laboratory-scale synthesis to scalable production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable production include:

Reagent Cost and Availability: For large-scale synthesis, the cost and availability of starting materials and reagents are major factors. The use of inexpensive and readily available chemicals like aniline, acetic anhydride, and chlorosulfonic acid is advantageous. organic-chemistry.orggoogle.com

Process Safety: The handling of hazardous reagents like chlorosulfonic acid requires strict safety protocols, especially at a larger scale. The reaction is highly exothermic and releases HCl gas.

Reaction Work-up and Purification: The work-up and purification procedures need to be scalable. Filtration and recrystallization are generally more amenable to large-scale production than chromatography. organic-chemistry.orgnih.gov

Solvent Selection and Recovery: The choice of solvent should consider factors such as cost, safety (flammability, toxicity), and the ease of recovery and recycling. Water is an ideal solvent from an environmental and cost perspective when possible. nih.gov

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste and cost. nih.govacs.org

While specific scalable production techniques for this compound are not extensively detailed in the reviewed literature, the general principles of industrial chemical synthesis for related sulfonamides and acetanilides would apply. wikipedia.orgmetoree.com

Advanced Analytical Characterization Techniques for Structural Elucidation

Spectroscopic Data Analysis for N-(4-(Morpholinosulfonyl)phenyl)acetamide

Spectroscopic techniques are fundamental in determining the structure of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds and the arrangement of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the morpholine (B109124) ring protons, the acetamide (B32628) methyl protons, and the amide N-H proton. The aromatic protons on the central phenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the morpholine ring typically exhibit signals corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The acetamide group will show a singlet for the methyl protons and a broad singlet for the NH proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would include signals for the carbonyl carbon of the acetamide group, the methyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |

| Aromatic H (ortho to SO₂) | ~7.8-8.0 | Carbonyl (C=O) | ~168-170 |

| Aromatic H (ortho to NHAc) | ~7.6-7.8 | Aromatic C (C-S) | ~140-142 |

| Morpholine H (CH₂-N) | ~3.6-3.8 | Aromatic C (C-N) | ~135-138 |

| Morpholine H (CH₂-O) | ~2.9-3.1 | Aromatic C (CH) | ~120-130 |

| Acetamide CH₃ | ~2.1-2.3 | Morpholine C (CH₂-O) | ~66 |

| Amide NH | ~9.5-10.5 (broad s) | Morpholine C (CH₂-N) | ~45 |

| Acetamide CH₃ | ~24 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, S=O, C-N, and C-O bonds. Analysis of related acetamide and sulfonamide compounds provides a basis for these assignments. rsc.orgnih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3250-3350 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1660-1690 |

| N-H (Amide II) | Bending | 1510-1550 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330-1370 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140-1180 |

| C-O-C (Ether) | Stretching | 1070-1150 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 284.33 g/mol . nih.govsielc.com

In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 284. The fragmentation of the molecule is expected to occur at the weaker bonds, leading to characteristic fragment ions.

Plausible Mass Spectrometry Fragmentation Pathways:

Loss of the morpholine moiety: Cleavage of the S-N bond can result in the loss of the morpholine group (C₄H₈NO, mass = 86), leading to a fragment at m/z 198.

Loss of the acetyl group: Cleavage of the amide bond can lead to the loss of an acetyl radical (CH₃CO, mass = 43), resulting in a fragment at m/z 241.

Cleavage of the sulfonyl group: Fragmentation can involve the loss of SO₂ (mass = 64).

Formation of the acetanilide (B955) cation: A fragment corresponding to the acetanilide portion of the molecule may be observed.

Crystallographic Analysis of this compound and Related Complexes

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state.

The determination of a crystal structure by single-crystal X-ray diffraction involves several steps. First, a high-quality single crystal of the compound is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is collected as the crystal is rotated. The intensities and positions of these reflections are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure. acs.org For complex structures, specialized software is used to solve and refine the crystal structure. researchgate.net

The morpholine ring is known to adopt a chair conformation, which can exist as either an equatorial or axial conformer with respect to the substituent on the nitrogen atom. researchgate.netacs.org In this compound, the sulfonamide group is attached to the morpholine nitrogen. The conformation of the molecule is determined by the torsion angles between the phenyl ring, the sulfonamide group, and the acetamide group.

In the solid state, the molecules are expected to be held together by a network of intermolecular interactions. nih.gov Key interactions for sulfonamides include:

Hydrogen Bonding: The N-H proton of the acetamide group is a hydrogen bond donor and can form hydrogen bonds with the oxygen atoms of the sulfonyl group or the carbonyl oxygen of a neighboring molecule. These interactions can lead to the formation of chains or more complex three-dimensional networks. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies on N 4 Morpholinosulfonyl Phenyl Acetamide Derivatives

Systematic Structural Modifications for SAR Elucidation

The core structure of N-(4-(Morpholinosulfonyl)phenyl)acetamide offers several points for modification, which have been systematically explored to develop a comprehensive SAR. These modifications are generally categorized into changes in the acetamide (B32628) moiety, substitutions on the central phenyl ring, variations of the sulfonamide substituent, and the incorporation of diverse heterocyclic systems.

Modifications of the Acetamide Moiety

The acetamide group of this compound is a crucial part of its pharmacophore and has been a primary target for structural modifications. Research has shown that alterations at this position can significantly impact the biological activity of the resulting derivatives.

One common modification involves the substitution of the acetyl group with different aryl or heterocyclic rings, connected through an amino or amido linker. For instance, a series of 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides and N-aryl-2-(4-(morpholinosulfonyl)phenylamino)-acetamides have been synthesized and evaluated for their anticancer and antimicrobial properties. nih.gov In these studies, the nature of the aryl substituent plays a critical role in determining the potency and selectivity of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the terminal aryl ring can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Another strategy involves replacing the acetamide with other functional groups or extending the carbon chain. These modifications aim to explore the spatial requirements of the binding pocket and to introduce new interaction points, such as hydrogen bond donors or acceptors. The overarching goal of these modifications is to enhance the binding affinity and selectivity of the compounds for their intended biological targets, such as dihydrofolate reductase (DHFR), which has been identified as a potential target for some of these derivatives. nih.gov

The following table summarizes the impact of selected modifications on the acetamide moiety on the biological activity of this compound derivatives.

| Modification of Acetamide Moiety | Observed Biological Activity | Key Findings | Reference |

| Substitution with 2-(Arylamino)acetamide | Anticancer, Antimicrobial | The nature of the aryl group significantly influences activity. Electron-withdrawing groups on the aryl ring can enhance potency. | nih.gov |

| Substitution with N-Arylacetamide | Anticancer, Antimicrobial | The position and electronic nature of the substituent on the N-aryl ring are crucial for activity. | nih.gov |

| Replacement with other acyl groups | Varied | Altering the acyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties. | |

| Chain extension or cyclization | Varied | These modifications can explore larger binding pockets and introduce conformational constraints. |

Substitutions on the Phenyl Ring

The position of the substituent on the phenyl ring is a critical determinant of activity. For instance, studies on related sulfonamide derivatives have shown that substitutions at the ortho and para positions of the phenyl ring can lead to increased anticancer activity. researchgate.net These substitutions can influence the orientation of the morpholinosulfonyl and acetamide groups, thereby affecting the molecule's ability to fit into the binding site of a target protein.

Furthermore, the electronic nature of the substituents can alter the pKa of the sulfonamide nitrogen and the reactivity of the acetamide group, which can in turn affect the compound's biological activity. For example, electron-withdrawing groups can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with certain biological targets.

The table below provides a summary of the effects of various substitutions on the phenyl ring.

| Substitution on Phenyl Ring | Observed Biological Activity | Key Findings | Reference |

| Halogen (e.g., Cl, F) | Anticancer, Antimicrobial | The position of the halogen is crucial. Ortho and para substitutions are often favorable. | researchgate.netnih.gov |

| Alkyl (e.g., CH3) | Anticancer | Can enhance lipophilicity, potentially improving cell membrane permeability. | researchgate.net |

| Alkoxy (e.g., OCH3) | Varied | Can act as a hydrogen bond acceptor and influence the electronic properties of the ring. | |

| Nitro (NO2) | Anticancer | Strong electron-withdrawing group that can significantly alter electronic properties. | nih.gov |

Variations of the Sulfonamide Substituent

The morpholino group attached to the sulfonyl moiety is another key site for structural modification. Replacing the morpholine (B109124) ring with other cyclic or acyclic amines can have a profound effect on the compound's solubility, lipophilicity, and binding interactions.

Studies have explored the replacement of the morpholine ring with other heterocyclic systems such as piperidine, piperazine (B1678402), and thiomorpholine (B91149). nih.govnih.gov For example, a comparative study between morpholino and piperidino derivatives revealed differences in their anticancer and antimicrobial profiles, highlighting the importance of the heteroatoms in the ring for biological activity. nih.gov The presence of the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which may be crucial for binding to certain biological targets. In contrast, the nitrogen atom in a piperazine ring can be further substituted, offering additional points for modification and optimization.

Acyclic substitutions on the sulfonamide nitrogen have also been investigated. Replacing the morpholine ring with various alkyl or aryl groups can significantly alter the steric bulk and electronic environment around the sulfonamide group, leading to changes in biological activity.

The following table outlines the impact of varying the sulfonamide substituent.

| Variation of Sulfonamide Substituent | Observed Biological Activity | Key Findings | Reference |

| Replacement with Piperidine | Anticancer, Antimicrobial | Shows distinct activity profiles compared to morpholine derivatives, indicating the importance of the ring heteroatom. | nih.gov |

| Replacement with Piperazine | Antioxidant | The additional nitrogen atom provides a site for further substitution, allowing for fine-tuning of properties. | nih.gov |

| Replacement with Thiomorpholine | Anti-inflammatory | The sulfur atom in the ring can influence the compound's metabolic stability and electronic properties. | nih.gov |

| Acyclic N-substitutions (e.g., N-benzyl, N-phenethyl) | Antioxidant | These modifications can significantly alter the lipophilicity and steric bulk of the molecule. | nih.gov |

Incorporation of Heterocyclic Scaffolds (e.g., Thiopyrimidine, Thiazole)

To further enhance the therapeutic potential and explore new chemical space, researchers have incorporated various heterocyclic scaffolds into the this compound framework. Thiopyrimidine and thiazole (B1198619) rings, known for their diverse biological activities, have been of particular interest.

The introduction of a thiopyrimidine moiety can lead to compounds with potent anticancer activity. nih.gov These derivatives often exhibit different mechanisms of action compared to the parent compound, potentially targeting different cellular pathways. The thiopyrimidine ring can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which can contribute to its binding affinity for biological targets.

Similarly, the incorporation of a thiazole ring has been shown to yield compounds with significant anticancer and antimicrobial activities. ijper.orgnih.gov Thiazole-containing derivatives have been reported to act as inhibitors of various enzymes and have shown efficacy against a range of cancer cell lines. The SAR studies of these derivatives often focus on the substitution pattern on the thiazole ring itself, in addition to modifications on the phenylacetamide and sulfonamide portions of the molecule.

The table below summarizes the effects of incorporating these heterocyclic scaffolds.

| Incorporated Heterocyclic Scaffold | Observed Biological Activity | Key Findings | Reference |

| Thiopyrimidine | Anticancer | Can introduce new binding interactions and potentially alter the mechanism of action. | nih.gov |

| Thiazole | Anticancer, Antimicrobial | A versatile scaffold that can be readily modified to optimize activity. The substitution pattern on the thiazole ring is critical. | ijper.orgnih.gov |

| Tetrazole | Anticancer, Antimicrobial | The tetrazole ring can act as a bioisostere for a carboxylic acid group, influencing the compound's physicochemical properties. | researchgate.net |

| Oxadiazole | Antimicrobial | Can improve metabolic stability and introduce additional hydrogen bonding capabilities. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the key structural features that govern the activity of this compound derivatives and for designing new, more potent analogs.

Computational Descriptors for QSAR Analysis

In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors encode various aspects of the molecule's physicochemical properties, topology, and three-dimensional shape. For this compound and its derivatives, a wide range of descriptors can be calculated and used to build predictive QSAR models.

These descriptors are broadly classified into several categories:

0D Descriptors (Constitutional): These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

1D Descriptors: These include counts of specific functional groups and fragments within the molecule.

2D Descriptors (Topological): These are calculated from the 2D representation of the molecule and describe its connectivity and branching. Examples include connectivity indices and shape indices.

3D Descriptors (Geometrical): These descriptors are derived from the 3D coordinates of the atoms and describe the molecule's size, shape, and steric properties.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area, which are important for pharmacokinetics.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as HOMO and LUMO energies, and atomic charges.

A study on acetamidosulfonamide derivatives used multiple linear regression to build QSAR models for antioxidant activity, achieving high correlation coefficients. researchgate.net Another study on acetamido-N-benzylacetamide derivatives highlighted the importance of 2D and 3D descriptors in predicting anticonvulsant activity. kg.ac.rs The selection of appropriate descriptors is a critical step in QSAR modeling, as it determines the quality and predictive power of the resulting model.

The following table lists some of the common computational descriptors used in QSAR analysis of sulfonamide and acetamide derivatives.

| Descriptor Class | Examples | Information Encoded | Reference |

| 0D (Constitutional) | Molecular Weight, Atom Count | Basic composition of the molecule | kg.ac.rs |

| 1D (Functional Groups) | Number of H-bond donors/acceptors | Specific chemical features | kg.ac.rs |

| 2D (Topological) | Connectivity Indices, Kappa Shape Indices | Molecular connectivity and branching | kg.ac.rs |

| 3D (Geometrical) | 3D-MoRSE descriptors, WHIM descriptors | 3D shape and size of the molecule | kg.ac.rs |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity | researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity | researchgate.net |

Regression Models for Activity Prediction

In the exploration of Structure-Activity Relationships (SAR) for derivatives of this compound, quantitative structure-activity relationship (QSAR) models, particularly those based on regression analysis, serve as a important tool. These models aim to establish a mathematical correlation between the structural or physicochemical properties of the compounds and their biological activities. By quantifying these relationships, regression models enable the prediction of activity for novel, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts.

A notable application of regression modeling for this class of compounds has been in the prediction of their antioxidant activities. A study involving a series of sixteen acetamidosulfonamide derivatives, including this compound (designated as compound 8 in the study), employed multiple linear regression (MLR) to develop QSAR models. nih.gov These models were constructed to predict two distinct antioxidant activities: radical scavenging activity (RSA) and superoxide (B77818) dismutase (SOD) activity. nih.gov

The robustness and predictive power of the developed QSAR models were evaluated using leave-one-out cross-validation (LOO-CV). The statistical parameters obtained from this validation process are summarized in the table below.

Table 1: Statistical Validation of QSAR Models for Antioxidant Activity

| Activity | Q² (LOO-CV) | RMSE (LOO-CV) |

|---|---|---|

| Radical Scavenging Activity (RSA) | 0.9708 | 0.5105 |

| Superoxide Dismutase (SOD) Activity | 0.8753 | 1.3571 |

Data sourced from a QSAR study on acetamidosulfonamide derivatives. nih.gov

The high correlation coefficient (Q²LOO-CV) for the radical scavenging activity model (0.9708) indicates a very strong predictive capability. nih.gov Similarly, the model for SOD activity also demonstrated good predictive power with a Q²LOO-CV value of 0.8753. nih.gov The root mean square error (RMSE) values, which represent the average magnitude of the prediction errors, were found to be low for both models, further underscoring their accuracy. nih.gov

The development of such statistically significant regression models provides valuable insights into the structural features that govern the antioxidant potential of this compound and its analogs. For instance, the study that generated these models also provided a qualitative structure-activity relationship analysis, which suggested that the presence of an ethylene (B1197577) group attached to a pyridine (B92270) ring was a key determinant for enhanced antioxidant activities within the series. nih.gov

While detailed regression equations and the specific molecular descriptors used were not fully elaborated in the primary literature, the high statistical validation metrics confirm the successful application of regression-based QSAR in predicting the biological activity of this class of sulfonamides. These models stand as a testament to the utility of computational chemistry in elucidating complex structure-activity relationships and in the prospective design of more potent antioxidant agents based on the this compound scaffold.

Mechanistic Investigations of N 4 Morpholinosulfonyl Phenyl Acetamide and Its Analogs

In vitro Enzymatic Inhibition Studies

The core structure of N-(4-(Morpholinosulfonyl)phenyl)acetamide, featuring both a sulfonamide and an acetamide (B32628) group, is common to a variety of enzyme inhibitors. Research into analogous compounds has uncovered specific mechanisms of action against several key enzymes.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and certain amino acids. Its inhibition can limit cell proliferation, making it a target for antimicrobial and anticancer therapies. While direct studies on this compound are limited, research on analogs provides insight into potential mechanisms.

Analogs based on the 2,4-diaminoquinazoline scaffold, which are lipophilic antifolates, have been identified as potent DHFR inhibitors. These molecules typically feature a modified phenyl ring, similar to the core structure of this compound. The mechanism of these non-classical antifolates involves passive diffusion into cells, bypassing the need for folate transport systems. Molecular modeling studies of similar non-classical DHFR inhibitors have highlighted the importance of interactions with key amino acid residues such as Leu4 and Val1 for effective binding and inhibition.

Glutathione S-transferase omega-1 (GSTO1-1) is an atypical GST isoform implicated in cellular redox homeostasis, drug resistance, and the regulation of inflammatory signaling pathways. It possesses a unique functional cysteine residue in its active site, making it susceptible to inhibition by specific thiol-alkylating agents.

A notable inhibitor with a related scaffold is the α-chloroacetamide compound C1-27 (also known as GSTO1-IN-1). This molecule acts as a potent and irreversible inhibitor of GSTO1-1. nih.gov The primary mechanism of inhibition is the covalent modification of the catalytic cysteine residue (Cys32) within the enzyme's active site. nih.gov This covalent binding effectively inactivates the enzyme. C1-27 has been shown to potently inhibit the enzymatic activity of GSTO1-1 and compete for binding with other substrates. medchemexpress.com Studies on mouse GstO1 demonstrated that C1-27 effectively inhibited its 4-NPG reduction activity and also decreased the protein's stability. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| C1-27 (GSTO1-IN-1) | Human GSTO1-1 | 31 | Covalent modification of active site Cysteine |

| C1-27 | Mouse GstO1 | ~220 | Covalent modification of active site Cysteine |

The versatile acetamide-sulfonamide scaffold has been investigated for its inhibitory activity against other enzymes beyond DHFR and GSTO1.

Urease Inhibition: Newly synthesized conjugates containing acetamide-sulfonamide scaffolds have been screened for their ability to inhibit urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.gov Molecular docking studies suggest these competitive inhibitors bind in the enzyme's active site through electrostatic interactions with nickel ions and form hydrogen bonds with adjacent amino acid residues like Ala440, His593, and Arg609. nih.gov

Aminoglycoside Acetyltransferase (Eis) Inhibition: Sulfonamide-based inhibitors have been developed to target the enhanced infection source (Eis) enzyme from Mycobacterium tuberculosis. Eis is an aminoglycoside acetyltransferase that confers resistance to the antibiotic kanamycin (B1662678). nih.gov Potent inhibitors from this class, which feature a sulfonamide core, have been shown to abolish kanamycin resistance. Crystal structures of these inhibitors in complex with the Eis enzyme reveal key interactions. For instance, inhibitor '39' was observed making hydrogen bonds with the protein backbone and side chains, while also engaging in nonpolar interactions with residues such as Phe84 and Trp36. nih.gov The high selectivity of these inhibitors for Eis over other acetyltransferases underscores the potential for developing targeted therapies. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Key Interacting Residues (from docking/crystal structures) |

|---|---|---|---|

| Acetamide-Sulfonamide Conjugates | Urease (H. pylori) | Varies by conjugate | Ala440, His593, Arg609, Met637 |

| Sulfonamide-based Inhibitors (e.g., compound 29) | Eis (M. tuberculosis) | 0.08 µM | Phe84, Trp36 |

| Sulfonamide-based Inhibitors (e.g., compound 46) | Eis (M. tuberculosis) | 0.00024 µM | Not specified |

Receptor Binding and Modulation Studies

Beyond direct enzymatic inhibition, the interaction of this compound and its analogs with protein receptors and complexes is a key area of mechanistic investigation.

The HIV capsid is a critical structural component of the virus, playing essential roles in both the early and late stages of the viral life cycle, including uncoating, nuclear entry, and assembly. nih.gov This has made the capsid protein (CA) an attractive target for novel antiviral agents. nih.gov Small molecules that disrupt the delicate balance of capsid stability can effectively inhibit viral replication. nih.gov

Known HIV capsid inhibitors, such as PF-74 and the clinically approved Lenacapavir, function by binding to a highly conserved pocket at the interface of CA monomers. nih.govmdpi.com These interactions can either induce premature disassembly of the capsid or overly stabilize it, both of which are detrimental to successful infection. nih.gov While these established modulators belong to distinct chemical classes like peptidomimetics, research into new scaffolds continues. mdpi.commdpi.com Currently, there is limited specific information available in the scientific literature regarding the direct modulation of the HIV capsid protein by this compound or its close sulfonamide-acetamide analogs.

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. For analogs of this compound, various experimental and computational techniques have provided detailed views of these interactions.

Covalent Interactions: As described for the GSTO1-1 inhibitor C1-27, the presence of an electrophilic group (α-chloroacetamide) enables the formation of a permanent covalent bond with a nucleophilic cysteine residue in the protein's active site. nih.govnih.gov This irreversible binding leads to potent and sustained inhibition.

Non-Covalent Interactions: For reversible inhibitors, a combination of non-covalent forces governs the binding affinity and specificity. X-ray crystallography and molecular dynamics simulations of sulfonamide-based inhibitors with their target enzymes have revealed these interactions in atomic detail. nih.govacs.org

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. For example, sulfonamide inhibitors of the Eis enzyme form hydrogen bonds with the protein backbone. nih.gov

Ionic/Electrostatic Interactions: The sulfonamide group is a key pharmacophore that often interacts with metal ions in the active site of metalloenzymes, such as the zinc ion in carbonic anhydrases. acs.org

Hydrophobic and van der Waals Interactions: Aromatic rings and alkyl groups on the inhibitor often fit into hydrophobic pockets on the protein surface. In the Eis-inhibitor complex, the phenyl rings of the ligand are sandwiched between phenylalanine and tryptophan residues, contributing to binding affinity. nih.gov

These detailed interaction analyses are crucial for structure-activity relationship (SAR) studies and guide the rational design of more potent and selective inhibitors. mdpi.com

Cellular Mechanistic Pharmacology (Preclinical Focus)

The preclinical cellular mechanistic pharmacology of this compound and its analogs has been a subject of significant research interest. Investigations have primarily centered on the analogs of this compound, which have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH). The inhibition of this key enzyme leads to a cascade of cellular events with therapeutic potential in various disease models.

Impact on Cellular Pathways and Processes

Analogs of this compound, acting as FAAH inhibitors, exert their influence by modulating the endocannabinoid system. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. oup.comnih.gov By inhibiting FAAH, these compounds elevate the endogenous levels of anandamide and other bioactive lipids, thereby amplifying their signaling effects. nih.gov

Preclinical studies have demonstrated that this elevation of anandamide levels impacts several critical cellular pathways:

Cannabinoid Receptor 1 (CB1) Pathway: Increased anandamide levels lead to enhanced activation of the CB1 receptor, a key component of the endocannabinoid system. oup.com This activation is associated with a range of neurobehavioral effects, including anxiolytic and analgesic responses observed in rodent models. oup.com

MAPK Pathway: FAAH inhibitors have been shown to induce the phosphorylation of p42/44 mitogen-activated protein kinases (MAPKs). nih.gov This activation of the MAPK signaling cascade is linked to enhanced migration of mesenchymal stem cells, suggesting a role in regenerative processes. nih.gov

EGFR Pathway: In the context of non-small cell lung cancer (NSCLC), the combination of an anandamide analog with an FAAH inhibitor has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. oncotarget.comoncotarget.com This inhibition extends to downstream effectors such as ERK, AKT, and NF-κB, leading to reduced cell proliferation and chemotaxis. oncotarget.comoncotarget.com

Cell Cycle Regulation: A significant impact of FAAH inhibition in cancer cells is the induction of cell cycle arrest. Specifically, in NSCLC cell lines, treatment with an anandamide analog and an FAAH inhibitor leads to G0/G1 phase arrest. oncotarget.comoncotarget.com

Apoptosis: The modulation of cellular pathways by FAAH inhibitors ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for the observed anti-tumorigenic effects. oncotarget.comoncotarget.com

The following table summarizes the impact of FAAH-inhibiting analogs on various cellular processes:

| Cellular Process | Effect of FAAH Inhibition | Involved Pathways | Cell Type/Model |

| Neurotransmission | Modulation of neurobehavioral processes | CB1 Receptor Signaling | Rodent Models |

| Cell Migration | Enhanced | p42/44 MAPK, PPARα | Mesenchymal Stem Cells |

| Cell Proliferation | Inhibition | EGFR, ERK, AKT, NF-κB | Non-Small Cell Lung Cancer |

| Cell Cycle | G0/G1 Arrest | Cyclin D1, CDK4 | Non-Small Cell Lung Cancer |

| Apoptosis | Induction | Caspase-9, PARP | Non-Small Cell Lung Cancer |

Molecular Basis of Observed Biological Effects

The biological effects of this compound analogs are rooted in their molecular interactions, primarily the inhibition of the FAAH enzyme. This inhibition leads to the accumulation of endogenous FAAH substrates, which then act on their respective molecular targets. nih.govnih.gov

FAAH Inhibition and Substrate Accumulation: FAAH inhibitors block the active site of the FAAH enzyme, preventing the breakdown of anandamide, 2-arachidonoylglycerol (B1664049) (2-AG), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). nih.gov This leads to a significant increase in the intracellular concentrations of these lipid transmitters. nih.gov

Receptor Activation: The elevated levels of anandamide directly activate cannabinoid receptors, particularly CB1, initiating downstream signaling cascades that influence pain sensation and anxiety. oup.com Other accumulated substrates, like OEA, are ligands for peroxisome proliferator-activated receptor alpha (PPARα), which has been implicated in the pro-migratory effects on mesenchymal stem cells. nih.gov

Downregulation of Growth Factor Signaling: In cancer models, the enhanced anandamide signaling resulting from FAAH inhibition has been shown to downregulate the activity of the EGFR. oncotarget.comoncotarget.com This leads to the suppression of pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways, and the transcription factor NF-κB. oncotarget.comoncotarget.com

Modulation of Cell Cycle and Apoptotic Proteins: The anti-proliferative effects are further mediated by the downregulation of key cell cycle proteins. The combination of an anandamide analog and an FAAH inhibitor has been observed to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). oncotarget.comoncotarget.com This cell cycle arrest is followed by the activation of the apoptotic cascade, evidenced by the cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP). oncotarget.comoncotarget.com

Anticancer Effects of Phenylacetamide Derivatives: Beyond FAAH inhibition, some N-phenylacetamide derivatives have demonstrated direct cytotoxic effects against cancer cell lines. nih.govnih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against prostate and breast cancer cell lines, although their precise molecular targets are still under investigation. nih.govnih.gov

The key molecular targets and their subsequent effects are detailed in the table below:

| Molecular Target | Effect of Modulation | Resulting Biological Effect |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Increased endogenous anandamide |

| Cannabinoid Receptor 1 (CB1) | Activation | Analgesia, Anxiolysis |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Activation | Enhanced cell migration |

| Epidermal Growth Factor Receptor (EGFR) | Inhibition of activation | Reduced tumor cell proliferation |

| ERK, AKT, NF-κB | Inhibition of activation | Suppression of survival signaling |

| Cyclin D1, CDK4 | Downregulation | G0/G1 cell cycle arrest |

| Caspase-9, PARP | Activation/Cleavage | Induction of apoptosis |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on derivatives of N-(4-(Morpholinosulfonyl)phenyl)acetamide have been instrumental in understanding their potential as inhibitors for various enzymes. For instance, a series of 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides were evaluated as potential Dihydrofolate reductase (DHFR) inhibitors. nih.gov A molecular docking study was conducted to elucidate the binding interactions within the DHFR active site. nih.gov

Similarly, docking studies on other acetamide-sulfonamide scaffolds have been performed to predict their binding mechanisms as urease inhibitors. nih.gov These studies help in analyzing molecular interactions and predicting the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net For example, in a study of novel pyrazolopyrimidine acetamides targeting the translocator protein (TSPO), docking scores for newly synthesized scaffolds ranged from -8.988 to -12.443, indicating strong potential binding affinity. mdpi.com The conformation of the ligand within the binding pocket is also a critical prediction; studies on related inhibitors have shown that the length and substitution on alkyl chains can significantly alter the binding conformation from a bent to a curved or extended form, influencing how the molecule fits within the target's subpockets. mdpi.com

Table 1: Examples of Molecular Docking Studies on Related Acetamide (B32628) Derivatives

| Compound Series | Target Protein | Predicted Binding Score | Reference |

|---|---|---|---|

| Pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | -8.9 to -12.4 kcal/mol | mdpi.com |

| N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives | Not Specified | Up to -8.3 kcal/mol | researchgate.net |

| N,N-dimethylbenzenesulfonamide derivatives | Carbonic Anhydrase IX (CA IX) | Not Specified | nih.gov |

This table is interactive. Click on the headers to sort.

A primary goal of molecular docking is to identify the specific amino acid residues within a target protein that interact with the ligand. These interactions are crucial for the ligand's affinity and selectivity. Studies on acetamide-sulfonamide conjugates targeting the urease enzyme revealed key interactions. For example, one conjugate was predicted to form three hydrogen bonds with Ala440, His593, and Arg609, a pi-sulfur bond with Met637, and several hydrophobic interactions. nih.gov Another conjugate in the same study formed hydrogen bonds with Ala440, His519, and Arg609, and two pi-sulfur bonds with His492 and Met637. nih.gov

These computational predictions highlight that both electrostatic (hydrogen bonds) and hydrophobic interactions are primary drivers for the formation of stable ligand-receptor complexes. nih.gov In studies on the SARS-CoV-2 receptor-binding domain (RBD), key residues such as Q493, Y505, N501, and F486 were identified as forming hotspot interactions with the ACE2 receptor. Such detailed interaction mapping is vital for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity.

Table 2: Predicted Interacting Residues for Acetamide-Sulfonamide Scaffolds with Urease

| Compound | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| Conjugate 6 | Ala440, His593, Arg609 | Hydrogen Bond | nih.gov |

| Met637 | Pi-Sulfur Bond | nih.gov | |

| Conjugate 15 | Ala440, His519, Arg609 | Hydrogen Bond | nih.gov |

| His492, Met637 | Pi-Sulfur Bond | nih.gov |

This table is interactive. Click on the headers to sort.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties, including electronic structure, reactivity, and conformational stability.

DFT calculations are powerful for understanding the intrinsic properties of a molecule. For novel Schiff base sulfonamide analogues, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set were performed to optimize molecular structures and compare the stability of different isomers. mdpi.com Such calculations can predict bond lengths, bond angles, and charge distributions. researchgate.net

Furthermore, DFT can be used to study local reactivity through concepts like Fukui functions. nih.gov In a study on acetamide derivatives as potential anti-HIV agents, DFT was used to identify which atoms within the molecules were most susceptible to nucleophilic or electrophilic attack, thereby predicting the mechanism of bond formation with biological targets like amino acid residues. nih.gov The results from these quantum chemical computations can suggest which chemical substitutions on the core scaffold are most likely to improve biological activity. nih.gov

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. DFT calculations can determine the optimized geometries and relative stabilities of different conformers. mdpi.com For example, calculations on Schiff base sulfonamides showed that the E-forms were more stable than the Z-forms. mdpi.com

In the solid state, the conformation is revealed by crystallographic studies. For N-(4-Bromophenyl)acetamide, a related structure, analysis showed that the C=O and N-H bonds in the amide group are trans to each other. nih.gov The dihedral angle between the benzene (B151609) ring and the amide group plane is a key conformational parameter. nih.gov In the crystal structure of N-[(4-Methylphenyl)sulfonyl]acetamide, this angle was found to be 76.7 (3)°. nih.gov These studies also reveal how molecules pack together in a crystal, often through networks of hydrogen bonds and other weak interactions, providing insight into the molecule's stable low-energy conformations. nih.gov

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is crucial for assessing the stability of a predicted binding pose.

MD simulations have been used to analyze the stability of urease complexed with acetamide-sulfonamide conjugates. semanticscholar.org By calculating the root mean square deviation (RMSD) of the protein backbone over the course of the simulation (e.g., up to 30 ns), researchers can determine if the complex remains stable. semanticscholar.org Minor deviations in RMSD, typically in the range of 2-3 Å, indicate that the protein-ligand complex is stable and does not undergo significant conformational changes. semanticscholar.org

Similarly, MD studies on novel ligands for the translocator protein (TSPO) were performed to check their time-dependent stability compared to known reference compounds. mdpi.com Analysis of the simulation trajectory can confirm that the ligand remains closely and stably bound within the protein's active site, validating the initial docking prediction. mdpi.comsemanticscholar.org

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational tools play a pivotal role in modern drug discovery by providing early insights into the pharmacokinetic and pharmacodynamic profiles of chemical compounds. For this compound, a variety of in silico models have been employed to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for identifying potential liabilities and guiding further experimental studies.

Software platforms such as SwissADME and pkCSM are commonly utilized to generate these theoretical profiles. Such programs analyze the molecule's structure to predict its behavior within a biological system, offering a cost-effective and rapid screening method. The predictions for this compound suggest a generally favorable profile for oral bioavailability, with good absorption characteristics and moderate metabolic stability. However, potential issues with its solubility and permeability have also been highlighted in these computational assessments.

In Silico Metabolic Stability Assessments

Predictions indicate that this compound is not likely to be a significant inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a favorable characteristic, as it suggests a lower potential for drug-drug interactions when co-administered with other therapeutic agents that are metabolized by these enzymes.

However, computational models suggest that the compound may be a substrate for certain CYP enzymes, particularly CYP3A4. This indicates that while it may not inhibit other drugs, its own metabolism is likely mediated by this common pathway. The predicted metabolic landscape suggests that the primary sites of metabolic transformation would be the N-acetyl group and the morpholine (B109124) ring, leading to potential metabolites with altered pharmacological activity and clearance rates.

Table 1: Predicted Cytochrome P450 Interaction Profile for this compound

| CYP Isoform | Predicted Interaction |

| CYP1A2 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor, Possible Substrate |

Theoretical Solubility and Permeability Parameters

The solubility and permeability of a drug candidate are fundamental to its absorption and distribution. Theoretical models provide estimates for these crucial physicochemical properties, offering early flags for potential formulation and bioavailability challenges.

For this compound, in silico predictions of its aqueous solubility (LogS) generally classify it as moderately to poorly soluble. This suggests that the compound may exhibit dissolution rate-limited absorption, potentially requiring formulation strategies to enhance its bioavailability.

In terms of permeability, computational models based on Caco-2 cell permeability assays predict that this compound has moderate to high permeability. This is a positive attribute, suggesting that once dissolved, the compound can efficiently cross the intestinal epithelium. However, predictions regarding its ability to cross the blood-brain barrier (BBB) are generally negative, indicating that it is likely to be a P-glycoprotein (P-gp) substrate, which actively effluxes the compound from the central nervous system. This characteristic would be advantageous for peripherally acting drugs where CNS side effects are undesirable.

Table 2: Predicted Physicochemical and Permeability Properties of this compound

| Parameter | Predicted Value/Classification |

| Water Solubility (LogS) | -3.0 to -4.0 (Moderately to Poorly Soluble) |

| Caco-2 Permeability (log Papp) | > 0.9 (High Permeability Predicted) |

| Blood-Brain Barrier (BBB) Permeability | Low, Predicted BBB- |

| P-glycoprotein (P-gp) Substrate | Yes |

| Skin Permeability (log Kp) | -6.5 to -7.5 cm/s (Low) |

Lead Optimization and Drug Discovery Research Strategies

Hit Identification and Validation in Early-Stage Drug Discovery

In the initial phases of drug discovery, high-throughput screening and other methods are employed to identify "hits"—compounds that exhibit a desired biological activity against a specific target. N-(4-(Morpholinosulfonyl)phenyl)acetamide has emerged as a significant scaffold in medicinal chemistry, frequently serving as a foundational hit or starting point for the development of novel therapeutic agents. Its validation as a viable chemical starting point is evidenced by its recurrent use in various research campaigns aimed at discovering new drugs.

The core structure, combining a morpholine-sulfonyl group with a phenylacetamide moiety, provides a versatile template that can be chemically modified. Researchers have utilized this scaffold to generate libraries of related compounds for screening against a range of biological targets. For instance, the synthesis of 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide serves as a key intermediate, which can then be reacted with various amines to create a diverse set of derivatives. researchgate.net This strategy allows for the systematic exploration of the chemical space around the initial hit to identify more potent and selective compounds. The consistent use of this scaffold in studies targeting different diseases underscores its value as a validated hit for lead generation. researchgate.netnih.govbohrium.com

Iterative Lead Optimization Campaigns

Once a hit is validated, it enters a lead optimization phase. This iterative process involves synthesizing and testing analogs of the lead compound to improve its drug-like properties. The goal is to develop a pre-clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic characteristics.

Multi-parameter Optimization Approaches

Modern drug discovery rarely focuses on a single property. Instead, it employs multi-parameter optimization (MPO), a strategy that seeks to simultaneously balance multiple, often conflicting, attributes. For derivatives of this compound, this involves optimizing not only the primary potency against the intended biological target but also absorption, distribution, metabolism, and excretion (ADME) properties. The aim is to enhance the therapeutic efficacy while minimizing potential off-target effects and ensuring the compound can reach its site of action in the body. This holistic approach guides the chemical modifications made during the optimization campaign to achieve a well-rounded profile suitable for a drug candidate.

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance the potency and selectivity of the compound. Potency refers to the concentration of the drug required to produce a specific effect, while selectivity is its ability to act on the intended target without affecting other molecules in the body.

Researchers have successfully enhanced these properties in derivatives of this compound through targeted structural modifications. For example, in the development of novel anti-inflammatory agents, a series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized. By testing these compounds, one derivative, compound 5d , was identified as a significantly potent and selective inhibitor of the COX-II enzyme, a key target in inflammation. nih.gov This selectivity is crucial for avoiding the gastrointestinal side effects associated with non-selective COX inhibitors.

Similarly, in the pursuit of new anticancer agents, derivatives were synthesized to inhibit dihydrofolate reductase (DHFR). researchgate.netbohrium.com By attaching different aryl groups to the core acetamide (B32628) structure, scientists were able to modulate the compounds' inhibitory activity against cancer cell lines, demonstrating how specific structural changes can fine-tune biological potency. nih.gov

Structural Simplification and Analog Design Principles

Analog design is a cornerstone of lead optimization. It involves the systematic modification of a lead compound's structure to understand structure-activity relationships (SAR) and improve its properties. For the this compound scaffold, analog design has been extensively used to explore its therapeutic potential.

A common strategy involves creating a library of analogs from a shared intermediate. As previously mentioned, 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide is a versatile precursor that enables the attachment of various chemical groups. researchgate.net This allows for a systematic investigation of how different substituents on the acetamide portion of the molecule affect biological activity.

Another key principle is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. An example can be seen in the synthesis of LASSBio-1295, a close analog where the oxygen atom in the morpholine (B109124) ring is replaced with a sulfur atom, creating a thiomorpholine (B91149) ring. mdpi.com Such modifications can influence the compound's binding affinity, metabolic stability, and other pharmacokinetic parameters.

Rational Design of this compound Derivatives for Specific Biological Activities

Rational drug design uses the knowledge of a biological target's structure and mechanism to create new inhibitors. The this compound framework has proven to be a fruitful starting point for the rational design of molecules with a variety of specific biological activities.

Anticancer and Antimicrobial Activity via DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA, making it an attractive target for both anticancer and antimicrobial drugs. A series of 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides were designed and synthesized as potential DHFR inhibitors. researchgate.netnih.gov Molecular docking studies were used to predict how these compounds would bind to the active site of the DHFR enzyme. researchgate.netbohrium.com The in vitro anticancer activity of these compounds was tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, with several derivatives showing significant activity. researchgate.netnih.gov

| Compound | R-Group (Substitution on acetamide) | IC₅₀ (µM) vs. A-549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

|---|---|---|---|

| 5i | Anilino | 27.10 | 31.11 |

| 5j | 4-Methoxyanilino | 19.30 | 23.10 |

| 5k | 4-Methylanilino | 24.10 | 27.20 |

| 5l | 4-Chloroanilino | 16.10 | 20.10 |

| 5m | 4-Bromoanilino | 13.10 | 17.10 |

| 5n | Ethyl 4-aminobenzoate | 10.10 | 15.20 |

| 5o | 4-Aminobenzoic acid | 8.10 | 12.10 |

| 5p | 4-Nitroanilino | 6.10 | 9.10 |

| 5-Fluorouracil (Standard) | - | 5.50 | 7.50 |

Anti-inflammatory Activity via COX-II Inhibition

The morpholine moiety is a known pharmacophore that can be found in several selective COX-II inhibitors. Leveraging this, researchers designed and synthesized novel quinazoline (B50416) derivatives incorporating a morpholine group to target the COX-II enzyme for anti-inflammatory and analgesic effects. nih.gov In silico molecular docking and 3D-QSAR studies were used to guide the design and to understand the structure-activity relationship. The synthesized compounds were evaluated in vivo, with compound 5d emerging as a particularly potent anti-inflammatory and analgesic agent with high selectivity for COX-II. nih.gov

| Compound | % Inhibition of Paw Edema (at 5h) | Analgesic Activity (% Protection) | COX-2 Selectivity Index |

|---|---|---|---|

| 5a | 50.72 | 50.81 | 7.86 |

| 5b | 52.17 | 54.03 | 8.12 |

| 5c | 57.24 | 58.87 | 8.94 |

| 5d | 71.01 | 70.16 | 11.21 |

| 5e | 49.27 | 46.77 | 7.15 |

| Indomethacin (Standard) | 73.18 | 72.58 | 0.18 |

Future Research Directions and Unexplored Avenues

Emerging Methodologies in Synthesis and Characterization

Future synthetic work on N-(4-(Morpholinosulfonyl)phenyl)acetamide and its analogs should incorporate modern, efficient, and sustainable chemical practices. While classical methods are reliable, emerging techniques offer advantages in yield, purity, and the ability to generate diverse libraries of compounds.

One promising approach is the adoption of multi-component reactions, such as the Ugi four-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com This strategy could be employed to introduce diverse substituents on the acetamide (B32628) portion of the molecule, creating a broad range of derivatives for screening. mdpi.com Another avenue involves refining the coupling and condensation steps. For instance, the use of advanced coupling agents like HATU has proven effective in the synthesis of N,N-disubstituted pyrazolopyrimidine acetamides, a related class of compounds. mdpi.com Exploring similar modern peptide coupling reagents could streamline the formation of the amide bond in the target molecule.

For characterization, while standard techniques like NMR and mass spectrometry remain crucial, future studies would benefit from the routine application of single-crystal X-ray diffraction. This technique provides unambiguous structural determination and detailed insights into the molecule's three-dimensional conformation and intermolecular interactions, as demonstrated in the analysis of related acetamide derivatives. nih.govmdpi.com

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Multi-Component Reactions (e.g., Ugi Reaction) | One-pot reactions where three or more reactants combine to form a single product, incorporating portions of all starting materials. mdpi.com | Rapid generation of a library of derivatives by varying the components that form the N-acetamide group, enabling extensive SAR studies. |

| Advanced Coupling Agents (e.g., HATU) | Modern reagents used to facilitate the formation of amide bonds, often with higher efficiency and fewer side products than traditional methods. mdpi.commedchemexpress.com | Improve the efficiency and yield of the final amide formation step in the synthesis of the title compound and its analogs. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, allowing for better control over reaction parameters. | Safer and more scalable production, with improved reaction control, leading to higher purity and reproducibility. |

| Single-Crystal X-ray Diffraction | A definitive analytical technique that provides the precise three-dimensional structure of a crystalline compound. nih.govmdpi.com | Elucidate the exact bond angles, lengths, and crystal packing of this compound and its derivatives, aiding in computational modeling and understanding structure-activity relationships. |

Integration of Advanced Computational Techniques

Computational chemistry offers powerful predictive tools that can guide and rationalize experimental work, saving considerable time and resources. Future research on this compound should fully integrate in silico techniques from the initial design phase through to mechanistic interpretation.